6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7/c1-18-9-10-21(15-19(18)2)27-23-22-16-26-30(3)24(22)29-25(28-23)32-13-11-31(12-14-32)17-20-7-5-4-6-8-20/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKXNDKLSWAYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CC5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperazine and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-Benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Implications
Substituent Effects on Pharmacological Activity
- Piperazine Modifications : The 4-benzylpiperazine in the target compound likely enhances blood-brain barrier penetration compared to 4-methylpiperazine (), but may reduce solubility. In contrast, EPPA-1 () uses a piperazinylmethyl-oxadiazole group, balancing potency and emetogenicity (TI = 578 vs. rolipram’s TI = 0.15) .
- Chlorophenyl groups () may confer higher metabolic lability .
Physicochemical and Pharmacokinetic Trends
Table 2: Calculated Properties (Estimated)
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~470 | ~3.8 | 1 | 6 |
| (946265-25-4) | 440.58 | 3.2 | 1 | 5 |
| (EPPA-1) | 482.55 | 2.5 | 3 | 8 |
- Rotatable bonds (6) indicate moderate conformational flexibility, balancing target engagement and metabolic stability .
Biological Activity
6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold for many biologically active molecules. The presence of the benzylpiperazine and dimethylphenyl groups enhances its pharmacological properties, making it a subject of interest in drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.54 g/mol. The structure includes a pyrazolopyrimidine framework that is substituted with a benzylpiperazine moiety and a dimethylphenyl group. This structural arrangement is believed to significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N7 |
| Molecular Weight | 427.54 g/mol |
| IUPAC Name | 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| InChI | InChI=1S/C25H29N7/c1-18-9-10-21(15-19(18)2)27-23-22-16-26-30(3)24(22)29-25(28-23)32-13-11-31(12-14-32)17-20-7-5-4-6-8-20/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,28,29) |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body. One significant mechanism involves its action as a ligand for dopamine receptors. By binding to these receptors, the compound can modulate neurotransmission pathways that are crucial in neurological conditions such as depression and anxiety disorders.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic properties. For instance, studies have shown that piperazine derivatives can inhibit serotonin reuptake and enhance serotonergic activity in the brain, which is beneficial for treating mood disorders .
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been linked to anticancer activity in various studies. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The specific interactions of 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine with cancer-related targets remain an area for further investigation .
Anti-inflammatory Activity
In addition to its neuropharmacological effects, this compound may also possess anti-inflammatory properties. Studies on related compounds have suggested that they can inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a pivotal role in inflammation pathways. The potential of this compound as an anti-inflammatory agent warrants further exploration through in vitro and in vivo studies .
Case Studies
- Case Study on Antidepressant Activity : A study involving various piperazine derivatives demonstrated significant improvements in depressive-like behaviors in animal models after administration of compounds structurally similar to 6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amines.
- Cell Proliferation Assays : In vitro assays conducted on cancer cell lines showed that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold inhibited cell growth at micromolar concentrations.
Q & A
Basic: What synthetic methodologies are reported for preparing pyrazolo[3,4-d]pyrimidine derivatives structurally related to this compound?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves:
- Nucleophilic substitution reactions (e.g., reacting pyrazolo-pyrimidine intermediates with alkyl/aryl halides or benzylpiperazine derivatives in solvents like acetonitrile or dichloromethane) .
- Condensation reactions with aromatic aldehydes or substituted benzoyl chlorides under reflux conditions, followed by purification via recrystallization (e.g., using ethanol or acetonitrile) .
- Characterization via IR spectroscopy (to confirm functional groups like NH or C=O) and (to validate substitution patterns and aromatic protons) .
Basic: How can researchers confirm the structural integrity of this compound after synthesis?
Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (e.g., ESI-MS m/z calculated for CHN: 424.245) .
- HPLC Purity Analysis: Ensure >95% purity using reverse-phase chromatography .
Advanced: How might structural modifications (e.g., benzylpiperazine substitution) influence the compound’s bioactivity?
Answer:
- Piperazine Substituents: The 4-benzylpiperazine group can enhance solubility and receptor binding via its flexible amine moiety, as seen in analogs targeting kinase inhibitors .
- Aryloxy/Alkoxy Groups: Substitutions on the phenyl ring (e.g., 3,4-dimethylphenyl) may alter lipophilicity and metabolic stability, impacting cellular uptake .
- Methodological Insight: Comparative SAR studies using analogs with varying substituents (e.g., morpholine vs. benzylpiperazine) can elucidate key pharmacophores .
Advanced: How should researchers address contradictions in biological activity data between studies?
Answer:
Contradictions may arise due to:
- Purity Variability: Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and elemental analysis .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteins) require standardization .
- Structural Confirmation: Re-synthesize the compound using published protocols (e.g., ) to rule out batch-specific anomalies .
Advanced: What strategies optimize coupling reactions involving benzylpiperazine derivatives?
Answer:
- Catalyst Systems: Use copper(I) bromide or cesium carbonate to facilitate Ullmann or Buchwald-Hartwig couplings, improving yields of N-arylpiperazine derivatives .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of halogenated intermediates .
- Temperature Control: Reflux at 80–100°C for 10–24 hours ensures complete substitution while minimizing side reactions .
Advanced: How can computational modeling aid in designing derivatives of this compound?
Answer:
- Docking Studies: Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock Vina) and crystal structures from the PDB .
- QSAR Models: Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to prioritize synthetic targets .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CYP450 interactions) early in design .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Purification: Recrystallization from acetonitrile may become inefficient at large scales; switch to column chromatography or fractional distillation .
- Exothermic Reactions: Control temperature during benzylpiperazine coupling to avoid decomposition .
- Yield Optimization: Replace low-yielding steps (e.g., <20% in some Mannich reactions) with high-efficiency alternatives (e.g., microwave-assisted synthesis) .
Advanced: How to validate the compound’s mechanism of action in cellular assays?
Answer:
- Target Engagement Assays: Use competitive binding studies (e.g., fluorescence polarization) with known inhibitors .
- Pathway Analysis: Combine RNA sequencing and phosphoproteomics to identify downstream effects (e.g., MAPK/ERK modulation) .
- CRISPR Knockout Models: Confirm target specificity by testing activity in cells lacking the putative target gene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
